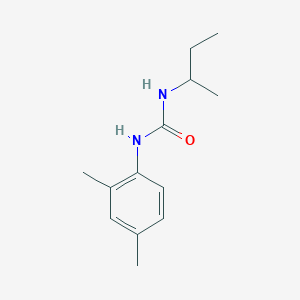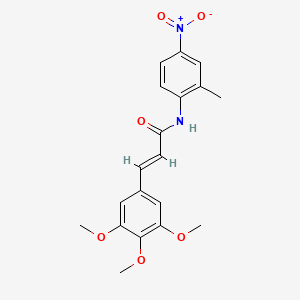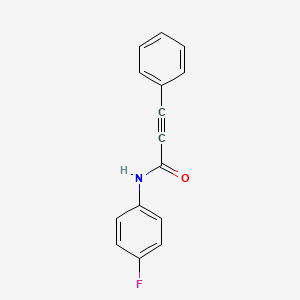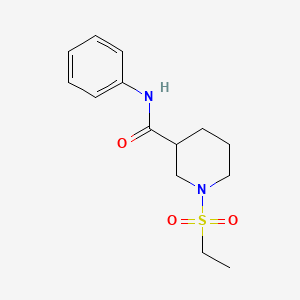
N-(sec-butyl)-N'-(2,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-N'-(2,4-dimethylphenyl)urea, commonly known as BU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BU is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions for research.
作用機序
The mechanism of action of BU is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cells. BU has been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA, RNA, and proteins.
Biochemical and Physiological Effects:
BU has been found to exhibit various biochemical and physiological effects in laboratory experiments. In animal studies, BU has been found to cause liver and kidney damage at high doses. BU has also been found to affect the immune system and cause oxidative stress.
実験室実験の利点と制限
BU has several advantages for laboratory experiments, including its ability to inhibit the growth of cancer cells and its herbicidal activity against various weed species. However, BU also has limitations, including its potential toxicity and the need for careful handling and purification.
将来の方向性
There are several future directions for research on BU, including further studies on its mechanism of action, its potential use as an antitumor agent, and its environmental applications. Additionally, research could focus on developing safer and more effective methods for synthesizing BU and improving its selectivity and potency. Further studies could also investigate the potential use of BU in combination with other compounds to enhance its activity and reduce potential toxicity.
In conclusion, N-(sec-butyl)-N'-(2,4-dimethylphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BU has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions for research. Further studies are needed to fully understand the potential of BU and to develop safer and more effective methods for its synthesis and application.
合成法
BU can be synthesized using various methods, including the reaction of sec-butyl isocyanate with 2,4-dimethylphenylamine in the presence of a base. Another method involves the reaction of sec-butyl isocyanate with 2,4-dimethylphenylhydrazine in the presence of a base. The synthesis of BU requires careful handling and purification due to its potential toxicity.
科学的研究の応用
BU has been studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, BU has been found to exhibit herbicidal activity against various weed species, making it a potential alternative to traditional herbicides. In medicine, BU has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of cancer cells. BU has also been studied for its potential use in environmental science as a soil remediation agent due to its ability to degrade certain pollutants.
特性
IUPAC Name |
1-butan-2-yl-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-11(4)14-13(16)15-12-7-6-9(2)8-10(12)3/h6-8,11H,5H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEIISXCIMYPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5356338.png)
![3-(3,4-difluorophenyl)-5-(5-ethyl-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5356345.png)

![7-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5356355.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356357.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5356361.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5356366.png)

![4-[3-(4-bromophenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356371.png)
![4-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5356382.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5356384.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5356391.png)
![7-acetyl-6-(2-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5356414.png)

